Sulfur hexafluoride is a sulfur coordination entity consisting of six fluorine atoms attached to a central sulfur atom. It is the most potent greenhouse gas currently known, with a global warming potential of 23,900 times that of CO2 over a 100 year period (SF6 has an estimated lifetime in the atmosphere of between 800 and 3,000 years). It has a role as an ultrasound contrast agent, a member of greenhouse gas and a NMR chemical shift reference compound.
Sulfur hexafluoride is an ultrasound contrast agent indicated for use •in echocardiography to opacify the left ventricular chamber and to improve the delineation of the left ventricular endocardial border in adult patients with suboptimal echocardiograms •in ultrasonography of the liver for characterization of focal liver lesions in adult and pediatric patients
Sulfur hexafluoride is a Contrast Agent for Ultrasound Imaging. The mechanism of action of sulfur hexafluoride is as an Ultrasound Contrast Activity.
Sulfur Hexafluoride is a contrast agent composed of an inorganic fluorinated inert gas comprised of six fluoride atoms bound to one sulfur atom, with potential diagnostic activity upon imaging. Upon inhalation of sulfur hexafluoride (SF6), the gas is distributed throughout the lungs. Upon subsequent ultrasound imaging, the lung vasculature can be imaged and pulmonary perfusion can be assessed.
Sulfur hexafluoride. An inert gas used mainly as a test gas in respiratory physiology. Other uses include its injection in vitreoretinal surgery to restore the vitreous chamber and as a tracer in monitoring the dispersion and deposition of air pollutants.
Sulfur hexafluoride
CAS No.: 2551-62-4
Cat. No.: VC0544223
Molecular Formula: F6S
Molecular Weight: 146.06 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2551-62-4 |
---|---|
Molecular Formula | F6S |
Molecular Weight | 146.06 g/mol |
IUPAC Name | hexafluoro-λ6-sulfane |
Standard InChI | InChI=1S/F6S/c1-7(2,3,4,5)6 |
Standard InChI Key | SFZCNBIFKDRMGX-UHFFFAOYSA-N |
Impurities | ... The only permissible impurities are traces of air, carbon tetrafluoride (0.05 wt% max), and water (9 ppm by wt max; dew point -45 °C max). |
SMILES | FS(F)(F)(F)(F)F |
Canonical SMILES | FS(F)(F)(F)(F)F |
Appearance | Solid powder |
Boiling Point | Sublimes (NIOSH, 2024) -63.8 °C (sublimes) Sulfur hexafluoride is an unreactive substance. Sulfur hexafluoride is not attacked by water, acids, or bases, at room temperature. It is resistant to the action of carbon, copper or magnesium at red heat, and will not react with sodium below its boiling point. It reacts with sulfur vapor or hydrogen at 400 °C. sublimes Sublimes |
Colorform | Colorless gas [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling]. |
Melting Point | -83 °F (Sublimes) (NIOSH, 2024) -50.8 °C -51 °C -83 °F (sublimes) -83 °F (Sublimes) |
Introduction
Chemical and Physical Properties of Sulfur Hexafluoride
Molecular Structure and Bonding Characteristics
The SF₆ molecule exhibits perfect octahedral symmetry (Oₕ point group), with six fluorine atoms arranged equidistantly around a central sulfur atom. This configuration results from sulfur's sp³d² hybridization, accommodating six bonding pairs in its valence shell. The S-F bond length measures 1.56 Å, with bond dissociation energy of 343 kJ/mol, contributing to exceptional thermal stability .
Quantum mechanical analyses reveal the molecule's nonpolar nature despite the high electronegativity difference between sulfur (2.58) and fluorine (3.98). The symmetrical charge distribution creates a dipole moment of 0 D, enabling SF₆ to function as an effective dielectric medium without permanent polarization effects .
Thermodynamic and Transport Properties
SF₆ demonstrates unique phase behavior critical for industrial applications:
Property | Value | Conditions |
---|---|---|
Melting Point | −64°C | 1 atm |
Sublimation Temperature | −63.8°C | 1 atm |
Critical Temperature | 45.55°C | 37.2 atm |
Liquid Density | 2.863 g/cm³ | −50°C |
Gas Density | 6.17 kg/m³ | 20°C, 1 atm |
Thermal Conductivity | 0.013 W/(m·K) | 25°C |
The gas's high density (5.11 times air) enables effective arc quenching through convective cooling, while its low thermal conductivity (35% of air) minimizes energy dissipation in insulated systems .
Electrical Characteristics
SF₆'s dielectric strength surpasses conventional insulating media:
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Breakdown Voltage: 89 kV/cm at 1 atm, increasing to 200 kV/cm at 3 atm pressure
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Electron Attachment Coefficient: 3.5×10⁻¹⁵ cm³/s, facilitating rapid arc extinction
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Relative Permittivity: 1.00204 (gas phase), 1.81 (liquid phase)
The gas exhibits unique electron scavenging behavior through dissociative attachment:
This reaction mechanism enables SF₆ to absorb 97% of arc energy within 10 μs, outperforming nitrogen and carbon dioxide by two orders of magnitude .
Industrial and Technological Applications
Electrical Power Infrastructure
SF₆ insulates 80% of global high-voltage circuit breakers (>72.5 kV) due to its unique combination of dielectric strength and arc-quenching capacity. Gas-insulated switchgear (GIS) using SF₆ achieves 40% space reduction compared to air-insulated systems while maintaining 99.99998% operational reliability .
Key applications include:
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Gas-Insulated Transmission Lines (GIL): 550 kV systems with 5,200 MVA capacity
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Hybrid Switchgear: 800 kV breakers interrupting 63 kA fault currents in <2 cycles
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Compact Substations: 145 kV installations occupying 10% of conventional footprint
The Itaipu Hydroelectric Project exemplifies SF₆'s capabilities, employing 420 tons of gas across 500 kV GIS systems transmitting 14 GW .
Semiconductor Manufacturing
Ultra-high purity SF₆ (99.999%) serves critical roles in microelectronics fabrication:
Process | Function | Reaction Mechanism |
---|---|---|
Plasma Etching | Silicon trench formation | |
Chamber Cleaning | Residual polymer removal | |
MEMS Production | Sacrificial layer release |
SF₆-based processes achieve etch rates of 15 μm/min with 50:1 aspect ratios in 300 mm wafers, outperforming chlorine-based alternatives .
Environmental Impact and Regulatory Landscape
Atmospheric Behavior and Climate Forcing
SF₆'s environmental persistence stems from multiple factors:
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Atmospheric Lifetime: 3,200 years (IPCC AR6 revised estimate)
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Radiative Efficiency: 0.57 W/m² ppb⁻¹
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Accumulation Rate: 0.35 ppt/year (2025 baseline)
The gas exhibits stratospheric accumulation with minimal tropospheric degradation, creating an effectively irreversible impact . Current atmospheric concentrations (14.3 ppt in 2025) contribute 0.04% to total radiative forcing but account for 23% of industrial greenhouse gas potency .
Emission Sources and Mitigation
Global SF₆ emissions reached 9,100 tonnes in 2025, primarily from:
Sector | Contribution | Key Mitigation Strategies |
---|---|---|
Electrical Equipment | 79% | Leak detection drones (90% recovery) |
Magnesium Production | 15% | SF₆-N₂ blends (50% emission reduction) |
Semiconductor | 4% | C₄F₈/C₅F₁₀ alternatives |
The European F-Gas Regulation (EU 517/2014) mandates 67% emission reduction by 2030 through:
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Mandatory gas recovery (99.9% purity)
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SF₆ bans in medium-voltage equipment
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Satellite-based monitoring networks
Chemical Reactivity and Stability
Hydrolysis Pathways
Despite general inertness, SF₆ undergoes slow hydrolysis under extreme conditions:
This reaction proceeds through intermediate formation of thionyl fluoride (SOF₂), with activation energy of 158 kJ/mol .
Base-Mediated Decomposition
Strong alkaline conditions accelerate SF₆ breakdown:
Industrial scrubbing systems exploit this reaction, achieving 99.8% SF₆ neutralization at 300°C .
Standard | Limit | Basis |
---|---|---|
OSHA PEL | 1,000 ppm | Oxygen displacement |
NIOSH IDLH | 1,200 ppm | Hypoxia prevention |
ACGIH TLV | 1,250 ppm | 8-hour TWA |
Gas detection systems using photoacoustic IR spectroscopy (PAIRS) achieve 0.1 ppm sensitivity for leak identification .
Decomposition Product Management
Arc-induced SF₆ dissociation generates toxic byproducts requiring mitigation:
Byproduct | Concentration | Control Method |
---|---|---|
S₂F₁₀ | 50-200 ppm | Alumina adsorption |
SOF₂ | 100-500 ppm | Molecular sieve traps |
HF | 10-50 ppm | Calcium carbonate scrubbers |
Modern GIS installations incorporate integrated gas treatment systems achieving 99.97% byproduct removal .
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